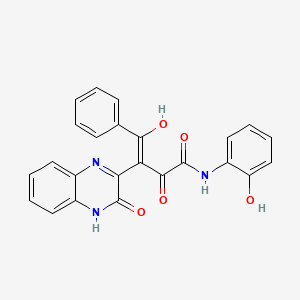![molecular formula C13H12N6OS B3732184 6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B3732184.png)
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone
Vue d'ensemble
Description
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a type of G protein-coupled receptor that are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been the subject of extensive scientific research due to its potential therapeutic applications in a range of diseases.
Mécanisme D'action
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone acts as a selective antagonist of the P2Y1 receptor, which is involved in a variety of physiological processes. By inhibiting the activity of this receptor, this compound can modulate a range of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, this compound has been shown to inhibit platelet aggregation, which can reduce the risk of thrombotic events such as stroke and myocardial infarction. Additionally, this compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which can reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone in lab experiments is that it is a selective antagonist of the P2Y1 receptor, which allows for more precise modulation of physiological processes. Additionally, this compound has been extensively studied, which means that there is a large body of literature available on its effects and mechanisms of action. However, one limitation of using this compound in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone. For example, future studies could investigate the potential therapeutic applications of this compound in a range of diseases, including thrombotic disorders and neuropathic pain. Additionally, future studies could investigate the potential off-target effects of this compound, in order to better understand its mechanisms of action and potential limitations. Finally, future studies could investigate the potential synergistic effects of this compound with other drugs or therapies, in order to develop more effective treatment strategies.
Applications De Recherche Scientifique
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone has been the subject of extensive scientific research due to its potential therapeutic applications. For example, this compound has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. Additionally, this compound has been shown to have potential applications in the treatment of neuropathic pain, as it can inhibit the release of neurotransmitters such as glutamate and substance P.
Propriétés
IUPAC Name |
4-methyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-9-7-12(20)15-13(14-9)21-8-11-16-17-18-19(11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKPRGQPMBEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-chloro-3-pyridazinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732101.png)
![1-({[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B3732106.png)
![2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3732113.png)
![2-[3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B3732116.png)

![4-(4-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732130.png)
![5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732135.png)
![2-amino-6-(1-benzofuran-2-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3732141.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732159.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732162.png)

![3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3732177.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732194.png)
